molecular formula C16H8BrNO B13109038 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one

4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one

Cat. No.: B13109038
M. Wt: 310.14 g/mol
InChI Key: DTCPZYOPWBFSHU-UHFFFAOYSA-N
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Description

4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 4th position and a fused naphthoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Cyclization: The final step involves the cyclization of the intermediate to form the fused naphthoquinoline structure. This can be achieved through intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding hydroquinoline derivatives.

    Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, leading to the disruption of cellular processes. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: Known for its antimicrobial and anticancer properties.

    7-Chloroquinoline: Used as an antimalarial agent.

    2-Methylquinoline: Studied for its potential as an anti-inflammatory agent.

Uniqueness

4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one is unique due to its fused naphthoquinoline structure and the presence of a bromine atom, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H8BrNO

Molecular Weight

310.14 g/mol

IUPAC Name

4-bromophenaleno[1,2-b]pyridin-7-one

InChI

InChI=1S/C16H8BrNO/c17-13-7-6-11-14-9(13)3-1-4-10(14)15-12(16(11)19)5-2-8-18-15/h1-8H

InChI Key

DTCPZYOPWBFSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=CC=N4)Br

Origin of Product

United States

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